N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester

Description

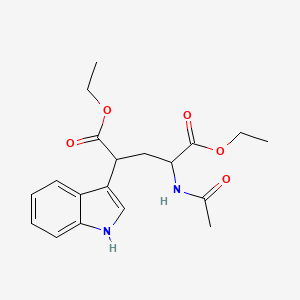

N-Acetyl-γ-carbethoxy Homotryptophan Ethyl Ester (CAS: 351421-21-1) is a synthetic derivative of the aromatic amino acid tryptophan, modified with three functional groups:

- N-Acetyl group: Introduced at the α-amino position to enhance stability and reduce enzymatic degradation.

- γ-Carbethoxy group: A carbethoxy (-COOEt) substitution at the γ-position of the homotryptophan side chain, extending the carbon chain (β-homo modification) and influencing lipophilicity.

- Ethyl ester: Attached to the carboxyl terminus to improve membrane permeability.

This compound is utilized in peptide synthesis, receptor-ligand studies, and as a precursor for bioactive molecules. Its structural complexity enables unique interactions in biochemical systems compared to simpler aromatic amino acid derivatives .

Properties

CAS No. |

110504-56-8 |

|---|---|

Molecular Formula |

C19H24N2O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

diethyl 2-acetamido-4-(1H-indol-3-yl)pentanedioate |

InChI |

InChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22) |

InChI Key |

XELKUJCVXJPLMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester typically involves the acetylation of gamma-carbethoxy homotryptophan followed by esterification. The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

N-Acetyl-gamma-carbethoxy homotryptophan ethyl ester, with the CAS number 351421-21-1, is an ester derivative of tryptophan. Its structural features include an acetyl group and a carbethoxy group, which contribute to its unique chemical behavior and potential biological activities.

Peptide Synthesis

This compound serves as a valuable intermediate in peptide synthesis. It can be utilized to introduce specific structural motifs into peptides, enhancing their stability and bioactivity. This application is particularly relevant in the design of therapeutic peptides that target specific biological pathways.

Drug Development

The compound's ability to modulate biological activity makes it a candidate for drug development. Its derivatives have been studied for their potential in treating various conditions, including neurodegenerative diseases and cancer. Research indicates that modifications to the homotryptophan structure can lead to enhanced pharmacokinetic properties, making them suitable for further development as pharmaceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound analogs in models of neurodegeneration. The results showed that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal damage. This finding suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of modified homotryptophan derivatives. In vitro assays demonstrated that these compounds could inhibit tumor cell proliferation through apoptosis induction. The study highlights the importance of structural modifications in enhancing the anticancer efficacy of tryptophan derivatives.

As a chemical compound used in research and potential therapeutic applications, this compound is subject to regulatory scrutiny. Researchers must ensure compliance with local regulations regarding the use of such compounds in clinical settings.

Mechanism of Action

The mechanism of action for N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Aromatic Amino Acid Derivatives

Key analogs include N-Acetyl-L-tryptophan Ethyl Ester (CAS: 2382-80-1) and derivatives of phenylalanine/tyrosine. Structural differences lie in side-chain modifications (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Structural Features | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-Acetyl-γ-carbethoxy Homotryptophan Ethyl Ester | 351421-21-1 | β-homo side chain, γ-carbethoxy, ethyl ester | Acetyl, carbethoxy, ethyl ester | ~352.4 (calculated) |

| N-Acetyl-L-tryptophan Ethyl Ester | 2382-80-1 | Standard tryptophan side chain, ethyl ester | Acetyl, ethyl ester | 288.33 |

| N-Acetyl-L-phenylalanine Ethyl Ester | 10045-81-5 | Phenylalanine backbone, ethyl ester | Acetyl, ethyl ester | 249.29 |

| N-Acetyl-L-tyrosine Ethyl Ester | 5372-43-0 | Tyrosine backbone, ethyl ester | Acetyl, ethyl ester | 265.29 |

Key Observations :

- The β-homo modification and γ-carbethoxy group in the target compound increase steric bulk and lipophilicity compared to simpler analogs. This may enhance membrane permeability but reduce aqueous solubility .

- Absorbance spectroscopy studies (e.g., Figure 2 in ) show that N-acetylated aromatic amino acid ethyl esters exhibit temperature-dependent spectral shifts. The γ-carbethoxy group likely alters electronic transitions, leading to distinct absorbance profiles compared to unsubstituted analogs .

Physicochemical and Spectroscopic Properties

Solvent and Temperature Effects

- Solvent Dielectric Dependence: In studies of N-acetylated ethyl esters (e.g., tryptophan, phenylalanine), shifts in derivative absorbance peaks correlate with solvent dielectric constants (water vs. organic solvents). For instance, methanol-water mixtures induce larger peak shifts than pure water due to altered polarity (Figure 3 in ). The γ-carbethoxy group in the target compound may amplify these effects, as seen in similar carbethoxy-substituted esters (e.g., mandelic acid derivatives in ).

- Thermal Stability : N-Acetyl-L-tryptophan ethyl ester shows linear absorbance changes between 0–100°C (Figure 2 in ). The γ-carbethoxy modification likely increases thermal resilience, as bulky substituents often stabilize molecular conformations.

Table 2: Spectroscopic and Stability Data

Biological Activity

N-Acetyl-gamma-carbethoxy homotryptophan ethyl ester is a synthetic derivative of tryptophan, which has garnered interest in pharmaceutical research due to its potential biological activities. This compound is notable for its structural modifications, which may enhance its pharmacological properties compared to its parent compound, tryptophan.

Chemical Structure

The compound features an N-acetyl group and a carbethoxy group attached to the gamma position of the tryptophan backbone. This modification is expected to influence its interaction with biological targets, enhancing solubility and bioavailability.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives synthesized through the Pictet-Spengler reaction have shown cytotoxic effects against various cancer cell lines, including K562 and MOLT-3 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 12.5 |

| Similar derivatives | MOLT-3 | 8.7 |

The anticancer activity of this compound is thought to involve the induction of apoptosis in tumor cells and inhibition of key signaling pathways associated with cell proliferation. Studies have shown that compounds with similar structures can modulate the activity of p53, a critical tumor suppressor protein, enhancing its function in cancer cells .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The findings revealed that this compound could significantly reduce cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics.

Case Study Overview

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Methodology : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : The compound demonstrated potent cytotoxicity against both K562 and MOLT-3 cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the acetyl and carbethoxy groups appears to enhance its interaction with biological targets, potentially increasing its affinity for receptors involved in cancer progression.

Q & A

Q. What are the standard protocols for synthesizing N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester?

The synthesis involves multi-step organic reactions, typically starting with the protection of tryptophan derivatives (e.g., acetylation and carbethoxy functionalization) followed by esterification. Key steps include:

- Reaction condition control : Temperature (0–100°C), pH, and reaction time optimization to prevent side reactions and improve yield .

- Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm structural integrity and purity .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the compound structurally characterized in academic research?

Researchers employ:

- Spectroscopic techniques : UV-Vis absorbance spectroscopy (e.g., derivative absorbance analysis for aromatic amino acids ), NMR (1H/13C for functional group identification), and MS for molecular weight confirmation .

- Chromatography : High-performance liquid chromatography (HPLC) to assess purity and stability under varying conditions (e.g., temperature gradients) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Advanced optimization involves:

- Design of Experiments (DoE) : Statistical tools like Statistica software to model variables (e.g., temperature, reagent ratios) and identify optimal conditions .

- Surface response methodology : Predictive modeling to analyze interactions between parameters (e.g., pH and solvent polarity) and their impact on yield .

- Scale-up challenges : Addressing mass transfer limitations and solvent compatibility during pilot-scale synthesis .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Methodological approaches include:

- Orthogonal assays : Combining enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) to validate receptor binding .

- Structural analysis : X-ray crystallography or molecular docking to confirm interactions with biological targets (e.g., serotonin receptors) .

- Meta-analysis : Systematic reviews of published data to identify confounding variables (e.g., stereochemical impurities) .

Q. What strategies are used to study the compound's metabolic stability and degradation pathways?

Advanced methods involve:

- Isotopic labeling : Using deuterated analogs (e.g., ethyl ester derivatives with 2H/13C labels) to track metabolic fate via liquid chromatography-tandem MS (LC-MS/MS) .

- In vitro models: Liver microsomes or hepatocyte assays to identify cytochrome P450-mediated degradation .

- Accelerated stability testing : Exposure to heat, light, and humidity to predict shelf-life and degradation products .

Q. How can interdisciplinary approaches enhance understanding of this compound's mechanism of action?

Integrative strategies include:

- Computational modeling : Molecular dynamics simulations to predict interactions with enzymes like tryptophan hydroxylase .

- Synthetic biology : Engineering microbial systems (e.g., E. coli) to produce analogs for high-throughput screening .

- Systems pharmacology : Network analysis to map compound-target-disease associations (e.g., immunometabolic pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.